molecular formula C26H21F3N4O2 B456698 1-[5-(2-HYDROXYPHENYL)-3-(2-NAPHTHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE

1-[5-(2-HYDROXYPHENYL)-3-(2-NAPHTHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE

Cat. No.: B456698
M. Wt: 478.5g/mol
InChI Key: YWRSCXIXVSUELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(2-HYDROXYPHENYL)-3-(2-NAPHTHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-HYDROXYPHENYL)-3-(2-NAPHTHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE can be achieved through a multi-step process involving the following key steps:

    Formation of the pyrazole ring: The initial step involves the condensation of 5-methyl-3-(trifluoromethyl)-1H-pyrazole with an appropriate acetylating agent to form the acetylated pyrazole intermediate.

    Coupling with naphthyl group: The acetylated pyrazole is then coupled with a 2-naphthyl derivative under suitable conditions to form the naphthyl-substituted pyrazole.

    Cyclization and phenol introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-HYDROXYPHENYL)-3-(2-NAPHTHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it may be studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

Medicine

Medicinally, pyrazole derivatives are known for their anti-inflammatory, analgesic, and anticancer properties. This compound could be investigated for similar therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[5-(2-HYDROXYPHENYL)-3-(2-NAPHTHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-3-(2-naphthyl)-4,5-dihydro-1H-pyrazol-5-yl]methanol: Similar structure but with a methanol group instead of phenol.

    2-[1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-3-(2-naphthyl)-4,5-dihydro-1H-pyrazol-5-yl]aniline: Similar structure but with an aniline group instead of phenol.

Uniqueness

The presence of the phenol group in 1-[5-(2-HYDROXYPHENYL)-3-(2-NAPHTHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE may impart unique properties, such as increased hydrogen bonding capability and potential for further functionalization.

Properties

Molecular Formula

C26H21F3N4O2

Molecular Weight

478.5g/mol

IUPAC Name

1-[3-(2-hydroxyphenyl)-5-naphthalen-2-yl-3,4-dihydropyrazol-2-yl]-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone

InChI

InChI=1S/C26H21F3N4O2/c1-16-12-24(26(27,28)29)31-32(16)15-25(35)33-22(20-8-4-5-9-23(20)34)14-21(30-33)19-11-10-17-6-2-3-7-18(17)13-19/h2-13,22,34H,14-15H2,1H3

InChI Key

YWRSCXIXVSUELH-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC(=O)N2C(CC(=N2)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5O)C(F)(F)F

Canonical SMILES

CC1=CC(=NN1CC(=O)N2C(CC(=N2)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5O)C(F)(F)F

Origin of Product

United States

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